molecular formula C16H16N6O3S B2489002 ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate CAS No. 868968-92-7

ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate

Cat. No.: B2489002
CAS No.: 868968-92-7
M. Wt: 372.4
InChI Key: SVTQNIKYJXHJSD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a sulfanylacetamido-ethyl acetate moiety. The ethyl ester group suggests possible prodrug characteristics, enhancing lipophilicity for improved membrane permeability, while the sulfanyl linkage may facilitate thiol-mediated interactions in biological systems.

Properties

IUPAC Name

ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-2-25-15(24)9-18-13(23)10-26-14-6-5-12-19-20-16(22(12)21-14)11-4-3-7-17-8-11/h3-8H,2,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTQNIKYJXHJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation can be optimized for larger batches, and the reaction conditions can be adjusted to ensure consistent yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Triazolo-pyridazine Core Formation

The triazolo-pyridazine ring system is synthesized through cyclocondensation reactions. A study on similar compounds highlights that such reactions often involve:

  • Precursors : Pyridine derivatives and azoles (e.g., ethyl acetate, polyazaheterocycles).

  • Reaction Conditions : High temperatures (reflux) or microwave-assisted methods to facilitate bond formation .

  • Reagents : Catalysts like triethylamine or solvents such as dimethyl sulfoxide (DMSO).

Data Table 1: Key Steps in Triazolo-pyridazine Core Synthesis

StepReagents/SolventsConditionsOutcome
CyclocondensationEthyl acetate, polyazaheterocycleReflux or microwaveTriazolo-pyridazine core
PurificationColumn chromatographyRoom temperatureCrystalline solid

Analytical Confirmation

  • Techniques :

    • NMR : Confirms sulfur-carbon bond formation.

    • MS : Verifies molecular weight (e.g., ~385 g/mol for similar compounds).

Acetamido-acetate Coupling

The acetamido-acetate moiety is attached via amide bond formation:

  • Reagents : Acetamide derivatives (e.g., ethyl acetate) and coupling agents (e.g., EDC/HOBt).

  • Conditions : Room temperature or mild heating in solvents like DMSO .

  • Mechanism : Amide coupling involves nucleophilic attack by the amine group on the carbonyl carbon .

Data Table 2: Acetamido-acetate Coupling

StepReagentsSolventConditions
Amide Bond FormationEthyl acetate, EDC/HOBtDMSORoom temperature

Cyclocondensation

A computational study on similar cyclocondensations reveals a multi-step mechanism:

  • N1-C6 Bond Formation : Initial bond formation between nitrogen and carbon atoms .

  • Restoration of Nitrogen Lone Pair : Rearrangement to stabilize electron density .

  • Final O-H Bond Formation : Completion of the ring structure .

Sulfanyl Group Reactivity

The sulfanyl group can undergo further reactions:

  • Oxidation : Conversion to sulfinyl or sulfonyl groups under oxidizing conditions.

  • Alkylation : Reaction with alkyl halides to form thioethers .

Characterization Methods

  • NMR : Confirms structural integrity (e.g., CH₂-S bonds).

  • HPLC/MS : Verifies purity and molecular weight.

  • X-ray Crystallography : Determines bond lengths and angles .

Scientific Research Applications

Medicinal Chemistry

The compound is part of the broader category of 1,2,4-triazoles, which have been recognized for their diverse pharmacological properties. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of bioactivities including:

  • Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
  • Anticancer Properties : Some triazole derivatives have been investigated for their potential in cancer therapy. Their mechanism often involves the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of specific functional groups such as the pyridine and triazole rings significantly influences its interaction with biological targets.

Table 1: Structure-Activity Relationship Insights

Functional GroupEffect on ActivityReference
PyridineEnhances binding affinity to targets
TriazoleIncreases antimicrobial potency
Sulfanyl GroupModulates pharmacokinetics

Case Study 1: Antibacterial Efficacy

Research conducted by Yang et al. synthesized a series of triazole derivatives similar to this compound and evaluated their antibacterial activity against Xanthomonas oryzae. The study revealed that certain modifications led to enhanced bactericidal activity compared to traditional antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on anticancer applications, derivatives of triazoles were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that modifications similar to those found in this compound provided promising results in reducing tumor growth in vitro .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It exerts its effects by binding to the active sites of these enzymes, thereby inhibiting their activity and modulating various cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Substituents (Position) Functional Groups Molecular Formula Molecular Weight
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3: Pyridin-3-yl; 6: Sulfanyl-acetamido-ethyl acetate Sulfanyl, acetamide, ethyl ester C₁₇H₁₇N₅O₃S 375.42 g/mol*
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3: 4-Methylphenyl; 6: Sulfanyl-acetamide Sulfanyl, acetamide C₁₄H₁₃N₅OS 299.35 g/mol
[1,2,4]Triazolo[4,3-b]pyridazine-6-yl ethers (10a, 10b) [1,2,4]Triazolo[4,3-b]pyridazine 6: Ether-linked substituents Ether, variable R-groups Varies ~250–350 g/mol
Pyridinylmethyl-carbamic acid esters (Patent compounds) Triazolo[4,3-a]pyrazine Variable: Pyridinylmethyl-carbamic acid esters Carbamic acid ester, trifluoroacetate C₂₀H₂₂F₃N₅O₃ 449.42 g/mol

*Calculated based on formula; exact value may vary.

Key Observations:

Substituent Effects :

  • The pyridin-3-yl group at position 3 introduces a hydrogen-bonding site absent in 4-methylphenyl-substituted analogs , possibly enhancing target affinity in polar environments.
  • The sulfanyl-acetamido-ethyl acetate chain at position 6 contrasts with simpler acetamide (e.g., ) or ether linkages (e.g., ). The ethyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for sustained release.

Physicochemical Properties :

  • The target compound’s molecular weight (375.42 g/mol) exceeds that of ’s analog (299.35 g/mol) due to the ethyl ester and extended side chain.
  • Sulfanyl groups generally confer moderate solubility (e.g., 11.2 µg/mL at pH 7.4 for ), but the ethyl ester in the target compound may improve lipophilicity for better absorption.

Biological Activity

Ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridine ring, a triazole moiety, and a sulfanyl group. The synthesis typically involves multi-step reactions starting from readily available pyridine derivatives. The synthesis pathway can be summarized as follows:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Sulfanyl Group : Sulfanylation can be accomplished using thiol reagents.
  • Final Acetylation : The ethyl acetate group is introduced to complete the structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to this compound. For instance:

  • Antitubercular Activity : Compounds with similar structures have shown significant activity against Mycobacterium tuberculosis. For example, derivatives with IC50 values ranging from 1.35 to 2.18 μM were reported in related studies .

Anticancer Activity

Triazole-containing compounds are also noted for their anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation:

  • Inhibition Studies : Compounds have been evaluated for their ability to inhibit various cancer cell lines with promising results indicating lower IC50 values compared to standard chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in various studies. For instance:

  • COX Inhibition : Some compounds have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .

Case Studies and Research Findings

  • Study on Antitubercular Agents : A series of substituted triazoles were synthesized and tested against Mycobacterium tuberculosis. Compounds with structural similarities to this compound exhibited IC90 values indicating effective bactericidal activity .
  • Anticancer Evaluation : Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including DNA damage and cell cycle arrest . this compound has been included in virtual screening studies aimed at identifying new anticancer agents.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EC50 Values (μM)Reference
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AnticancerVarious cancer cell linesVaries (specific data needed)
Anti-inflammatoryCOX enzyme inhibitionSpecific values needed

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